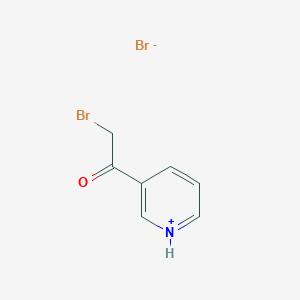

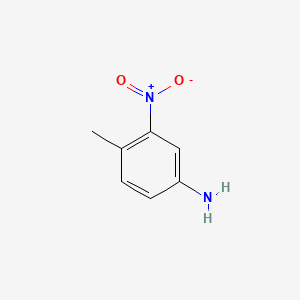

4-Methyl-3-nitroaniline

Descripción general

Descripción

4-Methyl-3-nitroaniline is a compound useful in organic synthesis . It is used to make pigments and dyes . It could also be used in environmental testing . It could be used as raw material to synthesize N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide through acylation .

Synthesis Analysis

The synthesis of 4-Methyl-3-nitroaniline involves a series of reactions . Sulfuric acid is added dropwise to p-toluidine at room temperature and stirred to obtain a clear solution. Then, urea nitrate is added at 0 - 10°C and the reaction mass is stirred for 30 minutes at the same temperature .Molecular Structure Analysis

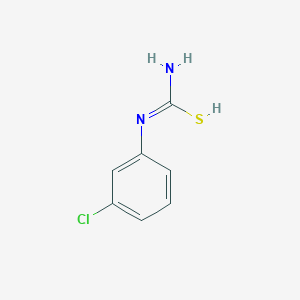

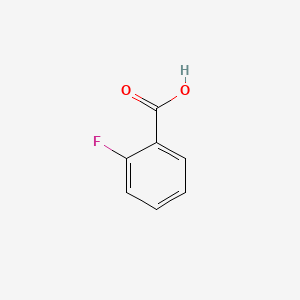

The molecular formula of 4-Methyl-3-nitroaniline is C7H8N2O2 . It has a molecular weight of 152.15 . The InChIKey of the compound is GDIIPKWHAQGCJF-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Methyl-3-nitroaniline is one of the intermediates or products in the photochemical transformations (λ=254 nm) of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH4-) .Physical And Chemical Properties Analysis

4-Methyl-3-nitroaniline has a melting point of 74-77 °C (lit.) and a boiling point of 169 °C (21 mmHg) . It has a density of 1.312 and a vapor density of 5.8 . The refractive index is estimated to be 1.6276 . The flash point is 157 °C . It is recommended to store the compound below +30°C . The solubility is less than 1g/l . The pKa is predicted to be 2.96±0.10 . It appears as an ochre to orange or brown powder .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-3-nitroaniline, focusing on six unique applications:

Dye Synthesis

4-Methyl-3-nitroaniline is extensively used in the synthesis of azo dyes. These dyes are known for their vibrant colors and are widely used in the textile industry. The compound acts as a precursor in the formation of various azo compounds, which are then used to dye fabrics .

Optoelectronic Devices

Due to its unique electronic properties, 4-Methyl-3-nitroaniline is utilized in the development of optoelectronic devices. These devices include organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound’s ability to facilitate electron transfer makes it valuable in enhancing the efficiency of these devices .

Corrosion Inhibitors

4-Methyl-3-nitroaniline is also employed as a corrosion inhibitor. It is used in various industrial applications to prevent the corrosion of metals. The compound forms a protective layer on the metal surface, thereby inhibiting the oxidation process and prolonging the lifespan of the metal .

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Methyl-3-nitroaniline serves as an intermediate in the synthesis of various drugs. Its chemical structure allows it to be modified into different pharmacologically active compounds, which can be used in the treatment of various diseases .

Polymer Synthesis

The compound is used in the synthesis of conducting polymers, such as polyaniline. These polymers have applications in energy storage devices, sensors, and protective coatings. The incorporation of 4-Methyl-3-nitroaniline into the polymer matrix enhances its electrical conductivity and thermal stability .

Analytical Chemistry

In analytical chemistry, 4-Methyl-3-nitroaniline is used as a standard compound in high-performance liquid chromatography (HPLC). It helps in the separation and identification of various chemical substances due to its distinct chromatographic properties .

Safety and Hazards

4-Methyl-3-nitroaniline is toxic by ingestion . It is combustible when exposed to heat or flame . When heated, vapors may form explosive mixtures with air . Contact with metals may evolve flammable hydrogen gas . Containers may explode when heated . Runoff may pollute waterways . The substance may be transported in a molten form .

Mecanismo De Acción

Target of Action

4-Methyl-3-nitroaniline is a compound that is primarily used as an intermediate in the synthesis of other chemicals . It is also used as a stabilizer in nitrate ester-based energetic materials . The primary targets of 4-Methyl-3-nitroaniline are the molecules and structures it interacts with during these processes.

Mode of Action

The mode of action of 4-Methyl-3-nitroaniline is largely dependent on the specific chemical reactions it is involved in. As an intermediate in the synthesis of other chemicals, it interacts with various reactants under specific conditions to form the desired products . As a stabilizer, it interacts with nitrate esters to inhibit and slow down the decomposition reactions that can occur .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-3-nitroaniline are those involved in its synthesis and use as a stabilizer. For instance, it is one of the intermediates or products in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions .

Pharmacokinetics

It is known that the compound has a low water solubility , which may affect its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 4-Methyl-3-nitroaniline’s action are largely dependent on its role as an intermediate or a stabilizer. As an intermediate, its action results in the formation of the desired products. As a stabilizer, its action results in the inhibition of decomposition reactions, thereby enhancing the stability of the energetic materials .

Action Environment

The action, efficacy, and stability of 4-Methyl-3-nitroaniline are influenced by various environmental factors. For instance, its role as an intermediate in photochemical transformations is influenced by the presence of light (λ=254 nm) . Additionally, its stability as a compound and its efficacy as a stabilizer can be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

4-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIPKWHAQGCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025633 | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

315 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.312 (NTP, 1992) - Denser than water; will sink | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

4-Methyl-3-nitroaniline | |

CAS RN |

119-32-4; 60999-18-0, 119-32-4 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172 to 174 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Methyl-3-nitroaniline?

A1: 4-Methyl-3-nitroaniline has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Key spectroscopic data includes:

- ¹H NMR: Distinct peaks corresponding to the aromatic protons, methyl group, and amine group are observed. []

- IR: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching, and C=C stretching (aromatic) are present. [, ]

Q2: Can you describe the hydrogen bonding patterns observed in 4-Methyl-3-nitroaniline?

A2: 4-Methyl-3-nitroaniline exhibits interesting hydrogen bonding behavior. In its room-temperature monoclinic polymorph, two independent molecules within the asymmetric unit form distinct C(7) chains. [, ] This contrasts with the low-temperature triclinic polymorph, where four molecules in the asymmetric unit are involved in more complex hydrogen bonding patterns. [] Specifically, two molecules form ladders containing R43(18) rings through N—H⋯O hydrogen bonds, while the other two form independent C(7) chains. []

Q3: How is 4-Methyl-3-nitroaniline used in the synthesis of Imatinib Mesylate?

A3: 4-Methyl-3-nitroaniline serves as a crucial starting material in the synthesis of Imatinib Mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Several synthetic routes utilize this compound. Some methods employ condensation, reduction, alkylation, and salification reactions. [, ] Others utilize cyclization, chlorination, and condensation steps. [] Optimizations to the synthesis include using anhydrous potassium carbonate and replacing platinum catalysts with hydrazine hydrate. []

Q4: Has 4-Methyl-3-nitroaniline been studied in the context of environmental remediation?

A4: Yes, research indicates that 4-Methyl-3-nitroaniline, a product of 2,4-dinitrotoluene (2,4-DNT) degradation, can be immobilized in aerobic compost. [] Studies using ¹⁵N NMR revealed that 4-methyl-3-nitroaniline-¹⁵N binds to soil humic acid, specifically through quinone and carbonyl groups, forming both heterocyclic and non-heterocyclic condensation products. [] This suggests a potential role for bioremediation of 2,4-DNT contaminated soils.

Q5: What is the significance of studying the fluorescence quenching abilities of nitroanilines like 4-Methyl-3-nitroaniline?

A5: Investigating the fluorescence quenching of compounds like pyrene by 4-Methyl-3-nitroaniline provides insights into molecular interactions and energy transfer mechanisms. [] Studies have shown that 4-Methyl-3-nitroaniline effectively quenches pyrene fluorescence, likely due to its high polarity and tendency to be in close proximity to the fluorophore. [] This research helps understand the photophysical properties of these compounds and their potential applications in areas like sensing and material science.

Q6: How does the structure of 4-Methyl-3-nitroaniline relate to its basicity in different solvents?

A6: 4-Methyl-3-nitroaniline's basicity is influenced by both the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic ring. In n-butanol, its overall dissociation constant (pKn-BuOHBH) is 3.47, showing increased basicity compared to water (ΔpK = 0.4-0.8). [] This difference highlights the role of solvent polarity in influencing the acid-base equilibrium of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.